N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
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Description
N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
Quinoxalines, compounds structurally related to N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide, are known for their diverse pharmacological applications. Their synthesis often involves innovative methodologies that could be applied to the synthesis of this compound, offering insights into metal-free, mild reaction conditions that yield high purity products (Faizi et al., 2018).
Medicinal Chemistry
Compounds with the quinoline moiety, similar to this compound, have been explored for their antiproliferative properties. Multicomponent reactions leading to quinolylpyrido[2,3-b][1,4]benzodiazepinone assemblies have shown noticeable activities against human solid tumor cell lines, suggesting potential applications in cancer therapy (Barad et al., 2016).
Environmental Applications
Research on quinoline biodegradation reveals the potential environmental applications of structurally related compounds. Quinoline, a recalcitrant heterocyclic compound, is biodegraded through a series of reactions, highlighting the importance of understanding the degradation pathways of complex organic compounds for environmental management (Bai et al., 2015).
properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-7-18-16(22)17(23)19-13-9-11-4-3-8-20-14(21)6-5-12(10-13)15(11)20/h2,9-10H,1,3-8H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUBPWVZWYVRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678265 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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